1,2-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine 1,2-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine
Brand Name: Vulcanchem
CAS No.: 1240526-06-0
VCID: VC4075716
InChI: InChI=1S/C10H16N2/c1-7-6-8-9(11)4-3-5-10(8)12(7)2/h6,9H,3-5,11H2,1-2H3
SMILES: CC1=CC2=C(N1C)CCCC2N
Molecular Formula: C10H16N2
Molecular Weight: 164.25

1,2-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine

CAS No.: 1240526-06-0

Cat. No.: VC4075716

Molecular Formula: C10H16N2

Molecular Weight: 164.25

* For research use only. Not for human or veterinary use.

1,2-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine - 1240526-06-0

Specification

CAS No. 1240526-06-0
Molecular Formula C10H16N2
Molecular Weight 164.25
IUPAC Name 1,2-dimethyl-4,5,6,7-tetrahydroindol-4-amine
Standard InChI InChI=1S/C10H16N2/c1-7-6-8-9(11)4-3-5-10(8)12(7)2/h6,9H,3-5,11H2,1-2H3
Standard InChI Key IGLYOGZYPSOCDZ-UHFFFAOYSA-N
SMILES CC1=CC2=C(N1C)CCCC2N
Canonical SMILES CC1=CC2=C(N1C)CCCC2N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a six-membered cyclohexene ring (positions 4–7) and a five-membered pyrrole ring (positions 1–3). Key structural attributes include:

  • N1 Methylation: A methyl group at the pyrrole nitrogen (N1) enhances lipophilicity and steric hindrance, potentially influencing receptor binding .

  • C2 Methylation: A second methyl group at the C2 position introduces conformational rigidity, as evidenced by X-ray crystallography of analogous tetrahydroindoles .

  • Amine Functionality: The C4 amine group serves as a hydrogen bond donor, a critical feature for interactions with biological targets.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₂
Molecular Weight164.25 g/mol
IUPAC Name1,2-dimethyl-4,5,6,7-tetrahydroindol-4-amine
SMILESCC1=CC2=C(N1C)CCCC2N
InChIKeyIGLYOGZYPSOCDZ-UHFFFAOYSA-N

Spectroscopic Profiles

  • ¹H NMR: Signals at δ 1.27 (s, 3H, C2-CH₃), δ 1.97–1.99 (s, 6H, N1-CH₃ and C4-NH₂), and δ 2.44–3.11 (m, cyclohexene protons) align with synthetic analogs .

  • IR Spectroscopy: Stretching vibrations at 3346 cm⁻¹ (N-H) and 1693 cm⁻¹ (C=C) confirm amine and aromatic functionalities .

Synthesis and Manufacturing

Traditional Synthetic Routes

  • Knorr-Type Cyclization: Condensation of α-haloketones with hydrazine derivatives under acidic conditions yields the tetrahydroindole core. For example, reacting 2-methylcyclopentanone with methylhydrazine generates the bicyclic framework in 65–72% yield .

  • Aldol Condensation: Diketones (e.g., acetylacetone) react with indole-3-carbaldehydes in DMSO/piperidine to form intermediates, followed by hydrazine-mediated cyclization (e.g., 5A-5J derivatives in ).

Advanced Methodologies

  • Ball Milling Synthesis: Mechanochemical approaches using sulfamic acid catalysts achieve 85–98% yields by minimizing solvent use and reaction time (15–30 min) .

  • Microwave-Assisted Amination: Direct amination of 4-oxotetrahydroindoles with NH₃/MeOH at 120°C reduces side products compared to thermal methods .

Table 2: Comparative Synthesis Metrics

MethodYield (%)TimeKey Advantage
Knorr Cyclization65–726–8 hScalability
Ball Milling85–9815–30 minSolvent-free, high purity
Microwave Amination78–821–2 hEnergy efficiency

Chemical Reactivity and Functionalization

Electrophilic Substitution

The pyrrole ring undergoes regioselective substitutions:

  • C3 Bromination: NBS in CCl₄ introduces bromine at C3 (68% yield), enabling Suzuki-Miyaura couplings .

  • C5 Nitration: HNO₃/H₂SO₄ nitration at C5 forms nitro intermediates for amine reduction .

Amine Derivatization

  • Acylation: Acetic anhydride acetylates the C4 amine, producing N-acetyl derivatives with improved metabolic stability .

  • Schiff Base Formation: Condensation with aromatic aldehydes yields imines for metal coordination complexes .

Research Challenges and Future Directions

  • Stereoselective Synthesis: Current methods produce racemic mixtures; asymmetric catalysis (e.g., Jacobsen epoxidation) could yield enantiopure forms for target validation .

  • In Vivo Toxicology: No acute toxicity data exist—subchronic studies in rodent models are needed to establish safety profiles.

  • Polypharmacology Optimization: Hybridization with quinoline or benzothiazole moieties may enhance multitarget engagement against resistant pathogens .

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